molecular formula C10H7F3N2O B1289500 6-(Trifluoromethoxy)quinolin-4-amine CAS No. 874880-25-8

6-(Trifluoromethoxy)quinolin-4-amine

Cat. No.: B1289500
CAS No.: 874880-25-8
M. Wt: 228.17 g/mol
InChI Key: KDFPUZKVCMQYIU-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)quinolin-4-amine is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interactions and Synthesis

6-(Trifluoromethoxy)quinolin-4-amine and its derivatives play a significant role in chemical reactions and synthesis. Gurskaya et al. (2012) explored the interaction of trifluoromethyl quinoline with sodium or potassium amide in liquid ammonia, leading to the production of quinoline-2-amines and quinolinyl anions. These compounds serve as nucleophilic synthons for further chemical reactions (Gurskaya, Selivanova, & Shteingarts, 2012).

Green Chemistry and Synthesis

Poomathi et al. (2015) demonstrated the green synthesis of novel quinoline derivatives using environmentally friendly methods. This synthesis approach emphasizes the ecological and sustainable aspects of using trifluoromethyl quinolines (Poomathi, Mayakrishnan, Muralidharan, Srinivasan, & Perumal, 2015).

Antimicrobial Studies

A study by Garudachari et al. (2014) involved synthesizing quinoline derivatives with antimicrobial properties. These derivatives showed potential as antibacterial and antifungal agents, highlighting the medicinal chemistry applications of trifluoromethyl quinolines (Garudachari, Isloor, Satyanaraya, Ananda, & Fun, 2014).

Photophysical Properties

Stadlbauer et al. (2009) synthesized 2-amino substituted trifluoromethyl quinolines, which exhibited high fluorescence. This study suggests applications in biochemistry and materials science where fluorescent properties are valuable (Stadlbauer, Avhale, Badgujar, & Uray, 2009).

Biological Interaction and DNA Binding

The synthesis and study of new quinoline derivatives with potential biological interactions, particularly in DNA binding, were reported by Bonacorso et al. (2018). Such compounds have implications in biochemistry and pharmacology (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).

Fluorescence Sensing

Hazra et al. (2018) synthesized quinoline-based isomers that act as fluorescence chemosensors for metal ions like Al3+ and Zn2+. Such compounds find applications in analytical chemistry for detecting and measuring specific ions (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Polymer Science Applications

Liu et al. (2020) investigated quinoxaline diamines, including those derived from quinolines, for the development of heat-resistant polyimide films. These materials are crucial in aerospace and flexible-display technologies (Liu, Zheng, Ma, Ding, Chen, Jiang, Zhang, & Lu, 2020).

Safety and Hazards

This compound is classified as toxic if swallowed and can cause serious eye irritation . Precautionary measures include avoiding ingestion, contact with skin and eyes, and inhalation of dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

6-(trifluoromethoxy)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFPUZKVCMQYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591981
Record name 6-(Trifluoromethoxy)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874880-25-8
Record name 6-(Trifluoromethoxy)-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874880-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethoxy)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874880-25-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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